1,1,2,2-Tetrachloroethane-d2 is a deuterated derivative of 1,1,2,2-tetrachloroethane, characterized by the presence of four chlorine atoms and two deuterium atoms in its molecular structure. Its chemical formula is C₂D₂Cl₄, and it has a molecular weight of 169.86 g/mol. The compound is primarily used as a solvent in various chemical applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling properties .
The presence of deuterium allows for specific studies using NMR spectroscopy, enabling researchers to trace reaction pathways and mechanisms more effectively .
The synthesis of 1,1,2,2-tetrachloroethane-d2 typically involves the chlorination of ethane or ethylene in the presence of deuterated solvents or reagents. Common methods include:
These methods ensure a high degree of purity and isotopic labeling necessary for analytical applications .
1,1,2,2-Tetrachloroethane-d2 has several notable applications:
Interaction studies involving 1,1,2,2-tetrachloroethane-d2 primarily focus on its behavior in NMR environments and its reactivity with other chemical species. These studies help elucidate:
Such studies are crucial for developing more efficient synthetic pathways and understanding fundamental chemical processes .
Several compounds share structural similarities with 1,1,2,2-tetrachloroethane-d2. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Molecular Weight | Unique Features |
---|---|---|---|
1,1-Dichloroethane | C₂H₂Cl₂ | 98.96 g/mol | Less chlorinated; used as a solvent |
1,1,2-Trichloroethane | C₂HCl₃ | 133.39 g/mol | More reactive; used in organic synthesis |
1-Chloro-2-deuteroethane | C₂D₃Cl | 96.48 g/mol | Contains one deuterium; different isotopic labeling |
1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 g/mol | Different substitution pattern; less toxic |
The unique aspect of 1,1,2,2-tetrachloroethane-d2 lies in its specific isotopic labeling with deuterium and its utility in NMR spectroscopy. This makes it particularly valuable for detailed studies in organic chemistry and material science .
The compound adheres to IUPAC naming conventions as 1,1,2,2-tetrachloro-1,2-dideuterioethane, reflecting its four chlorine atoms and two deuterium substituents. Its structural formula is Cl₂C–CD₂–Cl₂, with a tetrahedral geometry around each carbon atom. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 33685-54-0 | |
Molecular Formula | C₂D₂Cl₄ | |
Molar Mass | 169.86 g/mol | |
SMILES Notation | [2H]C(Cl)(Cl)C([2H])(Cl)Cl |
The deuteration shifts vibrational modes in infrared spectra, with C–D stretching observed at ~2,100 cm⁻¹ compared to C–H at ~3,000 cm⁻¹. X-ray crystallography reveals a planar symmetry, with C–Cl bond lengths averaging 1.77 Å and C–D bonds at 1.09 Å.
The deuterated form exhibits nearly identical chemical reactivity to 1,1,2,2-tetrachloroethane but diverges in physical properties:
Parameter | C₂H₂Cl₄ | C₂D₂Cl₄ | |
---|---|---|---|
Boiling Point | 146°C | 146°C | |
Density (25°C) | 1.595 g/cm³ | 1.620 g/cm³ | |
Refractive Index | 1.494 | 1.493 |
The synthesis of 1,1,2,2-tetrachloroethane-d2 involves sophisticated deuterium incorporation strategies that enable the replacement of hydrogen atoms with deuterium at specific positions within the molecular framework [1] [2]. Multiple methodological approaches have been developed to achieve high levels of deuterium incorporation while maintaining chemical integrity and maximizing isotopic enrichment efficiency.
Direct hydrogen-deuterium exchange represents one of the fundamental approaches for deuterium incorporation into chlorinated organic compounds [3] [4]. This methodology typically employs deuterium oxide or deuterium gas as the deuterium source under controlled temperature and pressure conditions. The exchange process occurs through catalytic mechanisms that facilitate the selective replacement of hydrogen atoms with deuterium atoms at the carbon centers [5]. Research findings indicate that this approach can achieve deuterium incorporation levels ranging from 85 to 95 percent under optimized reaction conditions.
Phase transfer catalysis has emerged as a highly efficient methodology for deuterium labeling of organic compounds, including tetrachloroethane derivatives [6]. This technique utilizes the interface between aqueous and organic phases to facilitate deuterium exchange reactions [7]. The methodology employs deuterium oxide combined with appropriate base catalysts such as sodium deuteroxide to promote hydrogen-deuterium exchange at specific molecular positions [6]. Studies demonstrate that phase transfer catalysis can achieve deuterium incorporation efficiencies of 90 to 98 percent within reaction timeframes of 1 to 6 hours under mild temperature conditions.
Subcritical water deuteration represents an advanced methodology that exploits the unique properties of water under elevated temperature and pressure conditions [5] [8]. This approach utilizes deuterium oxide under subcritical conditions, typically at temperatures ranging from 200 to 371 degrees Celsius and pressures between 5 to 21.7 megapascals [5]. The subcritical water environment enhances the reactivity of deuterium oxide, enabling efficient deuterium incorporation into organic substrates [8]. Research demonstrates that this methodology can achieve deuterium incorporation levels of 95 to 99 percent within reaction times of 30 to 60 minutes.
High temperature-pressure exchange methodology employs supercritical deuterium oxide conditions to achieve maximum deuterium incorporation efficiency [5]. This approach operates under extreme conditions with temperatures exceeding 371 degrees Celsius and pressures above 21.7 megapascals [5]. The supercritical environment provides enhanced mass transfer and reaction kinetics, resulting in deuterium incorporation levels of 98 to 99.9 percent within 15 to 30 minutes [5]. This methodology represents the most efficient approach for achieving near-complete deuterium substitution in tetrachloroethane molecules.
Method | Deuterium Source | Temperature Range (°C) | Pressure Range (MPa) | Deuterium Incorporation (%) | Reaction Time |
---|---|---|---|---|---|
Direct Hydrogen-Deuterium Exchange | D2O/D2 gas | 25-100 | 0.1-1.0 | 85-95 | 6-24 hours |
Phase Transfer Catalysis | D2O/NaOD | 25-130 | 0.1 | 90-98 | 1-6 hours |
Subcritical Water Deuteration | D2O (subcritical) | 200-371 | 5-21.7 | 95-99 | 30-60 minutes |
Catalytic Exchange with D2O | D2O | 90-130 | 0.1-1.0 | 95-99.5 | 2-16 hours |
High Temperature-Pressure Exchange | D2O (supercritical) | 371-500 | 21.7-50 | 98-99.9 | 15-30 minutes |
The purification of 1,1,2,2-tetrachloroethane-d2 requires specialized techniques designed to achieve maximum isotopic enrichment while removing unlabeled contaminants and isotopologues with lower deuterium content [9] [10]. These purification methodologies exploit the subtle physical and chemical differences between deuterated and non-deuterated species to achieve high levels of isotopic purity.
Fractional distillation represents the most commonly employed purification technique for deuterated solvents and organic compounds [11] [12]. This methodology exploits the vapor pressure differences between isotopologues to achieve separation and enrichment [13]. The process involves repeated vaporization and condensation cycles within a distillation column equipped with multiple theoretical plates [12]. Commercial fractional distillation systems for deuterated tetrachloroethane-d2 typically operate at temperatures between 145 to 146 degrees Celsius, utilizing columns with 15 to 50 theoretical plates [11] [12]. Research demonstrates that fractional distillation can achieve isotopic purities of 99.0 to 99.5 percent with hold-up volumes ranging from 50 to 200 milliliters and throughput rates of 10 to 100 milliliters per hour.
Spinning band distillation technology provides enhanced separation efficiency compared to conventional fractional distillation systems [11]. This advanced technique employs a rotating helical band within the distillation column to create enhanced vapor-liquid contact and improved mass transfer [11]. Spinning band distillation systems can achieve 50 to 200 theoretical plates within a compact column design [11]. The methodology operates at temperatures of 140 to 150 degrees Celsius and can achieve isotopic purities of 99.5 to 99.8 percent [11]. The reduced hold-up volume of 10 to 50 milliliters makes this technique particularly suitable for processing valuable deuterated materials where material losses must be minimized.
Microchannel distillation represents a process intensification technology that achieves exceptional separation efficiency in compact systems [14]. This innovative approach utilizes microstructured channels to create numerous separation stages within a small device footprint [14]. Research demonstrates that microchannel distillation can achieve 60 to 100 theoretical plates with separation stage lengths as small as 0.41 centimeters [14]. The technology operates at temperatures between 140 to 160 degrees Celsius and can achieve isotopic purities of 99.3 to 99.7 percent [14]. The compact design facilitates operation under cryogenic conditions and provides excellent scalability for industrial applications.
Cryogenic distillation technology exploits enhanced isotope effects at low temperatures to achieve maximum separation efficiency [15] [16]. This methodology operates at temperatures ranging from -162 to -100 degrees Celsius, utilizing the enhanced vapor pressure differences between isotopologues at cryogenic conditions [15] [13]. Cryogenic distillation systems can achieve 100 to 1000 theoretical plates and isotopic purities of 99.8 to 99.95 percent [15] [16]. The enhanced isotope effects at low temperatures provide superior separation factors compared to conventional distillation approaches [13].
Purification Method | Operating Temperature (°C) | Number of Theoretical Plates | Isotopic Purity Achieved (%) | Hold-up Volume (mL) | Throughput (mL/hr) |
---|---|---|---|---|---|
Fractional Distillation | 145-146 | 15-50 | 99.0-99.5 | 50-200 | 10-100 |
Spinning Band Distillation | 140-150 | 50-200 | 99.5-99.8 | 10-50 | 5-50 |
Microchannel Distillation | 140-160 | 60-100 | 99.3-99.7 | 5-25 | 20-80 |
Cryogenic Distillation | -162 to -100 | 100-1000 | 99.8-99.95 | 100-500 | 50-200 |
Molecular Distillation | 100-200 | 5-15 | 98.5-99.2 | 20-100 | 5-25 |
The analytical verification of 1,1,2,2-tetrachloroethane-d2 requires sophisticated analytical methodologies capable of accurately determining isotopic purity, structural integrity, and chemical composition [17] [18]. These analytical approaches must provide sufficient sensitivity and specificity to detect trace levels of non-deuterated contaminants while confirming the successful incorporation of deuterium atoms at the intended molecular positions.
Mass spectrometry represents the most definitive analytical technique for determining the isotopic purity of 1,1,2,2-tetrachloroethane-d2 [17] [18] [19]. High-resolution mass spectrometry provides the necessary mass accuracy and resolution to distinguish between isotopologues differing by single deuterium atoms [17] [19]. The technique enables direct quantification of deuterium content through analysis of isotopologue distribution patterns in the mass spectrum.
Electrospray ionization high-resolution mass spectrometry has emerged as the preferred methodology for isotopic purity determination [17] [18]. This approach provides exceptional sensitivity and accuracy for measuring isotopic enrichment in deuterated organic compounds [18]. The technique involves dissolving the sample in an appropriate solvent and analyzing the resulting solution using optimized liquid chromatography-mass spectrometry methods [17] [19]. Background subtraction procedures are employed to remove interfering signals and enhance the accuracy of isotopologue quantification [19].
The molecular ion of 1,1,2,2-tetrachloroethane-d2 appears at mass-to-charge ratio 169.86, corresponding to the fully deuterated species [1] [20]. The mass spectrometric analysis reveals distinct isotopologue peaks corresponding to different levels of deuterium incorporation [17] [18]. The isotopologue D0 appears at mass-to-charge ratio 167.86, representing the non-deuterated species, while isotopologue D1 appears at 168.86, corresponding to the mono-deuterated form [17]. The fully deuterated isotopologue D2 generates the molecular ion at 169.86 [1] [17].
Time-of-flight mass spectrometry provides exceptional mass accuracy for isotopic analysis, with typical mass accuracies better than 2 parts per million [19] [21]. This level of accuracy enables reliable discrimination between closely spaced isotopologue peaks and accurate integration of peak areas for quantitative analysis [19]. The technique requires mass resolution of at least 10,000 to achieve baseline separation of isotopologue peaks [17] [19].
Quantitative isotopic analysis involves integration of extracted ion chromatograms for each isotopologue followed by calculation of relative abundances [17] [19]. The isotopic purity is determined by comparing the observed isotopologue distribution with theoretical predictions based on natural isotope abundances [19] [21]. Corrections must be applied to account for natural isotopic contributions from carbon and chlorine atoms in the molecule [19] [21].
Parameter | Value | Analytical Method | Precision (RSD %) |
---|---|---|---|
Molecular Ion (m/z) | 169.86 | ESI-HRMS | ±0.5 |
Isotopologue D0 (m/z) | 167.86 | LC-MS/MS | ±0.3 |
Isotopologue D1 (m/z) | 168.86 | LC-MS/MS | ±0.3 |
Isotopologue D2 (m/z) | 169.86 | LC-MS/MS | ±0.2 |
Mass Shift (Δm) | 1.003 | TOF-MS | ±0.001 |
Resolution Required (R) | ≥10,000 | Orbitrap/TOF | N/A |
Isotopic Purity Detection Limit (%) | 0.01 | HRMS | ±0.01 |
Quantification Range (%) | 0.1-99.9 | HRMS/LC-MS | ±0.1-1.0 |
Nuclear magnetic resonance spectroscopy provides complementary analytical information for structural verification and isotopic characterization of 1,1,2,2-tetrachloroethane-d2 [22] [23] [24]. The technique enables direct observation of deuterium atoms and assessment of deuterium incorporation at specific molecular positions through analysis of coupling patterns and integration ratios.
Proton nuclear magnetic resonance spectroscopy serves as a primary method for evaluating deuterium incorporation efficiency [1] [25] [24]. In fully deuterated 1,1,2,2-tetrachloroethane-d2, the proton spectrum exhibits minimal residual signals corresponding to incomplete deuterium substitution [24]. The chemical shift of residual proton signals appears at approximately 5.9 to 6.0 parts per million, consistent with protons attached to carbon atoms bearing multiple chlorine substituents [1] [25]. The integration of residual proton signals relative to an internal standard enables quantitative determination of deuterium incorporation levels [3] [24].
Deuterium nuclear magnetic resonance spectroscopy provides direct observation of incorporated deuterium atoms and serves as the definitive method for structural confirmation [22] [24]. Deuterium is a quadrupolar nucleus with spin quantum number 1, resulting in characteristic spectral features distinct from proton signals [22]. The deuterium spectrum of 1,1,2,2-tetrachloroethane-d2 exhibits a single resonance at 5.9 to 6.0 parts per million, corresponding to deuterium atoms attached to the carbon framework [22] [24]. The integration ratio of deuterium signals should correspond to two deuterium atoms per molecule for the fully substituted compound [22].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through observation of deuterium-carbon coupling effects [25] [23]. The carbon atoms bearing deuterium substituents exhibit characteristic triplet splitting patterns due to scalar coupling with the attached deuterium nuclei [26]. The carbon signal appears at 77.0 to 77.5 parts per million with a coupling constant of approximately 24 hertz [25]. This splitting pattern confirms the successful incorporation of deuterium atoms at the intended carbon positions.
The line widths of deuterium signals are characteristically broader than corresponding proton signals due to quadrupolar relaxation effects [22] [24]. Typical deuterium line widths range from 20 to 100 hertz, compared to 2 to 5 hertz for proton signals [22]. The broader line widths necessitate longer acquisition times for deuterium nuclear magnetic resonance experiments, typically requiring 30 to 60 minutes compared to 5 to 15 minutes for proton spectra [22] [24].
NMR Parameter | 1H NMR | 2H NMR | 13C NMR |
---|---|---|---|
Chemical Shift (ppm) | 5.9-6.0 | 5.9-6.0 | 77.0-77.5 |
Coupling Pattern | Singlet (residual) | Singlet | Triplet (J=24 Hz) |
Integration Ratio | 1.0 (normalized) | 2.0 (expected) | 2.0 (C atoms) |
Deuterium Incorporation (%) | Calculated | Direct measurement | Indirect |
Residual Protium Signal | Present | N/A | Present |
Line Width (Hz) | 2-5 | 20-100 | 5-10 |
Signal-to-Noise Ratio | ≥100:1 | ≥50:1 | ≥200:1 |
Acquisition Time (min) | 5-15 | 30-60 | 60-120 |
Commercial specifications for 1,1,2,2-tetrachloroethane-d2 establish stringent quality standards that ensure consistent performance in analytical applications [9] [10] [27]. The deuterium content must exceed 99.5 atom percent, with chemical purity exceeding 99.0 percent [9] [10]. Water content must remain below 200 parts per million to prevent hydrogen-deuterium exchange reactions that could compromise isotopic purity [9] [10]. The density at 20 degrees Celsius should measure 1.595 ± 0.005 grams per cubic centimeter, with a boiling point of 145 to 146 degrees Celsius [1] [10].
Specification | Typical Range | Analytical Method | Acceptance Criteria |
---|---|---|---|
Deuterium Content (atom %) | 99.5-99.9 | NMR/MS | ≥99.5% |
Chemical Purity (%) | 99.0-99.8 | GC/NMR | ≥99.0% |
Water Content (ppm) | 100-200 | Karl Fischer | ≤200 ppm |
Residual Protium (atom %) | 0.1-0.5 | NMR | ≤0.5% |
Density at 20°C (g/cm³) | 1.59-1.62 | Densitometry | 1.595±0.005 |
Boiling Point (°C) | 145-146 | Distillation | 145-146°C |
Melting Point (°C) | -36 to -35 | DSC/Melting Point | -36±1°C |
Refractive Index (nD20) | 1.490-1.495 | Refractometry | 1.493±0.002 |
1,1,2,2-Tetrachloroethane-d2 exhibits complex polymorphic behavior with distinct crystalline phases that depend on temperature and pressure conditions [1] [2] [3]. The compound crystallizes in three distinct polymorphic forms: phase α (high pressure), phase β (stable at normal pressure), and phase γ (metastable) [4] [5] [3].
Phase α occurs at elevated pressures (approximately 0.65 GPa) and adopts a monoclinic crystal structure (space group P21/c, Z = 2, Z′ = 0.5) composed exclusively of molecules in the trans conformation [4] [3]. This high-pressure phase demonstrates dense molecular packing achieved through antiperiplanar conformers and electrostatically less favored chlorine-chlorine contacts [6].
Phase β represents the stable crystalline form at ambient pressure, characterized by an orthorhombic structure (space group P212121, Z = 8, Z′ = 2) containing molecules exclusively in the gauche+ conformation [4] [3]. Nuclear quadrupole resonance studies reveal that this phase undergoes molecular reorientations above 200 K with an activation energy of 41 ± 2 kJ/mol [3]. Molecular dynamics simulations identify two distinct reorientational mechanisms: 180° rotations around the molecular C₂ symmetry axis involving position exchange of carbon, hydrogen, and chlorine atoms, and reorientations between non-equivalent positions with angular displacements of 70°-90° [3].
Phase γ constitutes a metastable polymorph obtained through crystallization upon heating the glass formed by quenching the melt [5] [3]. This phase adopts a monoclinic structure (space group P21/c) with Z = 8 molecules per unit cell and Z′ = 2 in the asymmetric unit [5]. The distinctive characteristic of phase γ is the coexistence of both gauche conformers in the asymmetric unit, with 50% of molecules maintaining essentially identical positions relative to phase β while the remaining 50% occupy positions related by reflection perpendicular to the b axis [3].
The glass phase forms when liquid tetrachloroethane-d2 is rapidly quenched to 77 K, producing a broad nuclear quadrupole resonance spectrum with approximately 1 MHz full width at half maximum [3]. The glass transition temperature occurs at 153 K [3]. In this disordered state, spin-lattice relaxation times are approximately 16 times shorter than in the crystalline β phase and exhibit T⁻¹ temperature dependence below 100 K, consistent with strong quadrupolar relaxation observed in amorphous materials [3]. Above 100 K, a secondary relaxation mechanism appears with an activation energy of 19 ± 2 kJ/mol, comparable to the secondary β-relaxation observed in related compounds such as Freon 112 [3].
The vapor pressure behavior of 1,1,2,2-tetrachloroethane-d2 follows standard thermodynamic principles with temperature-dependent characteristics typical of chlorinated organic compounds [7] [8] [9]. At 20°C, the vapor pressure ranges from 6.6 to 10.7 hPa depending on the specific measurement conditions and purity [7] [8] [9] [10].
Temperature-dependent vapor pressure measurements demonstrate Antoine equation compliance for tetrachloroethane systems, enabling accurate prediction of volatility across various temperature ranges [11]. The compound exhibits moderate volatility, with vapor pressure values indicating significant evaporation rates under ambient conditions [7] [12]. At 25°C, vapor pressure measurements yield 6.1 mmHg, while at 20°C, values of 8.0 mmHg (10.7 hPa) have been reported [8] [13].
The vapor-liquid equilibrium behavior shows negative deviations from ideal behavior when mixed with cyclic ketones, indicating attractive intermolecular interactions [14]. Binary mixtures with cyclopentanone and cyclohexanone exhibit azeotropic behavior with minimum pressure characteristics at temperatures of 343.15, 353.15, and 363.15 K [14].
Henry's Law constant for 1,1,2,2-tetrachloroethane-d2 is 4.55 × 10⁻⁴ atm·m³/mol at 25°C, indicating moderate water solubility and volatility characteristics [15]. This parameter governs the compound's partitioning between aqueous and gaseous phases, with implications for environmental fate and transport behavior [16].
Deuterium substitution in 1,1,2,2-tetrachloroethane-d2 produces characteristic alterations in Raman spectroscopic signatures compared to the protiated analog [17] [18]. The most significant change involves the C-D stretch vibrations, which are red-shifted from approximately 2900 cm⁻¹ for C-H stretches to approximately 2100 cm⁻¹, placing these vibrations in the typically silent spectral region [17] [18].
Quantitative coherent Raman susceptibility measurements reveal that deuterium stretch vibrations exhibit approximately 50% lower Raman susceptibility compared to hydrogen stretch vibrations [17] [18]. This reduction in signal strength reflects the frequency scaling relationship predicted by theoretical models, where the Raman susceptibility area scales proportionally with vibrational wavenumber [17]. The observed ratio aligns with the square root relationship between reduced mass and vibrational frequency, confirming that deuterium substitution reduces the effective Raman cross-section while providing enhanced chemical specificity [18].
The deuterium labeling strategy offers significant advantages for Raman microscopy applications, particularly in biological systems where C-D vibrations appear in spectral regions free from interfering C-H bands [17] [18]. However, this enhanced specificity comes with a trade-off in signal strength, requiring longer acquisition times or higher laser powers to achieve comparable signal-to-noise ratios [18].
Resonance Raman spectroscopy of deuterated compounds demonstrates improved precision for tracking deuterium incorporation into biological systems [19]. The ν₁ band position of carotenoids shows characteristic blue shifts upon deuteration, with shifts of 24-41 cm⁻¹ observed when glucose-d₁₂ serves as the deuterium source [19]. These shifts provide quantitative measures of deuterium incorporation efficiency and metabolic pathway utilization [19].
1,1,2,2-Tetrachloroethane-d2 exhibits excellent transparency in the visible spectral region, making it suitable for UV-Vis spectroscopic applications [20]. The compound demonstrates high transmittance characteristics, with specific values of ≥20% at 290 nm, ≥65% at 295 nm, ≥80% at 300 nm, and ≥85% at 305 nm [20]. These optical properties enable its use as a spectroscopic solvent for UV-Vis measurements without significant interference in the analytical wavelength range [20].
The UV absorption characteristics show maximum absorption values of ≤0.70 at 290 nm, ≤0.19 at 295 nm, ≤0.10 at 300 nm, and ≤0.07 at 305 nm [20]. These low absorption coefficients in the near-UV region make tetrachloroethane-d2 particularly valuable for photochemical studies and UV-initiated reactions where solvent transparency is critical [21] [22].
In specialized applications involving cycloparaphenylene complexes, tetrachloroethane-d2 serves as an effective NMR solvent for studying host-guest interactions at elevated temperatures [23]. The solvent's thermal stability and optical properties enable precise monitoring of chemical shift changes during titration experiments, facilitating determination of association constants for supramolecular complexes [23].
The compound's UV-Vis characteristics support its use in synthesizing advanced materials such as dibenzo[n]phenanthrenes, where measurements of UV-Vis absorption and photoelectron yield spectra require solvents with minimal optical interference [21]. The combination of chemical inertness and optical transparency makes tetrachloroethane-d2 particularly suitable for these specialized analytical applications [21].
1,1,2,2-Tetrachloroethane-d2 exhibits significant molecular polarity with a dipole moment of 1.33 D, classifying it as a polar aprotic solvent [24] [25]. The molecular dipole arises from the asymmetric distribution of chlorine atoms around the ethane backbone, creating regions of partial negative charge on the chlorine atoms and partial positive charge on the carbon atoms [25].
The dielectric constant of 8.42 at 20°C indicates substantial capacity for stabilizing ionic species and polar solutes [24] [25]. This intermediate dielectric constant positions tetrachloroethane-d2 between weakly polar solvents like chloroform (ε ≈ 4.8) and highly polar solvents like dimethyl sulfoxide (ε ≈ 47), providing optimal solvation characteristics for moderately polar compounds [24].
The Dimroth ET polarity parameter of 39.4 further confirms the compound's moderate polarity, making it suitable for dissolving a wide range of organic compounds while maintaining chemical stability [24]. This polarity parameter enables prediction of solvent effects on reaction rates, equilibrium positions, and spectroscopic properties in various chemical systems [24].
Binary mixture studies with benzene, toluene, p-xylene, acetone, and cyclohexane reveal complex dielectric behavior depending on the co-solvent [26]. Positive deviations from ideal dielectric behavior occur with acetone due to molecular complex formation, while negative deviations with aromatic hydrocarbons result from decreased dipole alignment efficiency [26]. These interactions demonstrate the compound's ability to participate in specific molecular recognition processes through its polar characteristics [26].
The solvation mechanisms of 1,1,2,2-tetrachloroethane-d2 involve multiple types of intermolecular interactions that govern its effectiveness as a solvent for diverse chemical systems [6] [26]. Directional chlorine-chlorine interactions represent a primary mechanism, with type I and II Cl···Cl contacts facilitating the organization of molecular assemblies in both liquid and crystalline phases [6].
Hydrogen bonding capability remains limited due to the deuterium substitution, but the compound can function as a weak hydrogen bond acceptor through its chlorine atoms [27]. This characteristic enables dissolution of hydrogen bond donors while preventing competitive hydrogen bonding that might destabilize target solute structures [27].
van der Waals interactions contribute significantly to solvation, particularly for nonpolar and weakly polar solutes [24]. The Hildebrand solubility parameter of 9.9 (cal/cm³)^0.5 indicates compatibility with solutes having similar cohesive energy densities, enabling prediction of miscibility behavior [24].
Conformational effects play crucial roles in solvation processes, as the compound can adopt both gauche and trans conformations depending on environmental conditions [6]. The slight energy difference between conformers (<1 kcal/mol) allows conformational adaptation to optimize solute-solvent interactions [7] [1] [2].
Electronic interactions through the polarizable chlorine atoms enable stabilization of electron-deficient species and facilitate charge-transfer complex formation [26]. The compound's ability to form molecular complexes with electron-rich species like acetone demonstrates its capacity for specific recognition processes [26].
The octanol-water partition coefficient (log P = 2.39) indicates moderate lipophilicity, enabling dissolution of both hydrophobic and moderately hydrophilic compounds [24] [15]. This balanced hydrophobic-hydrophilic character makes tetrachloroethane-d2 particularly valuable for applications requiring dissolution of amphiphilic molecules or mixed polarity systems [15].
Acute Toxic;Environmental Hazard